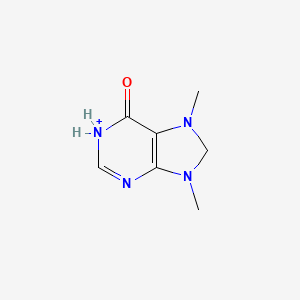
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is a chemical compound with a unique structure that places it within the purine family. This compound is characterized by its tetrahydropurin-1-ium core, which is modified by the presence of two methyl groups at positions 7 and 9, and a keto group at position 6. The purine structure is a fundamental component in many biological molecules, including nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one can yield related compounds . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and safety of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine analogs.
Applications De Recherche Scientifique
7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,9-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium
- Methyl 2-(7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,3,5]dithiazino[4,5-f]purin-2-ylidene)-3-oxobutanoate
Uniqueness
Compared to similar compounds, 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is unique due to its specific substitution pattern and the presence of the keto group at position 6. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
26601-15-0 |
|---|---|
Formule moléculaire |
C7H11N4O+ |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
7,9-dimethyl-1,8-dihydropurin-1-ium-6-one |
InChI |
InChI=1S/C7H10N4O/c1-10-4-11(2)6-5(10)7(12)9-3-8-6/h3H,4H2,1-2H3,(H,8,9,12)/p+1 |
Clé InChI |
XCJBJIXGHWVIFD-UHFFFAOYSA-O |
SMILES canonique |
CN1CN(C2=C1C(=O)[NH2+]C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



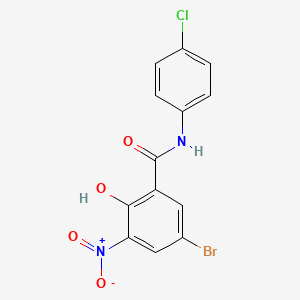


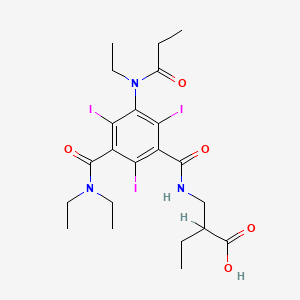
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
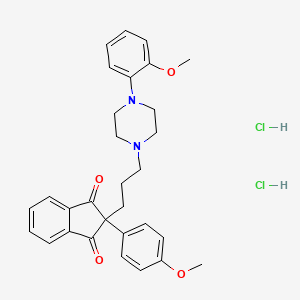

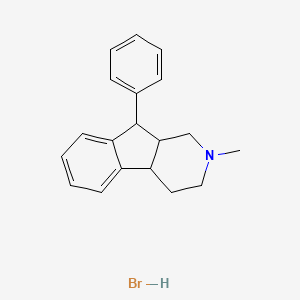
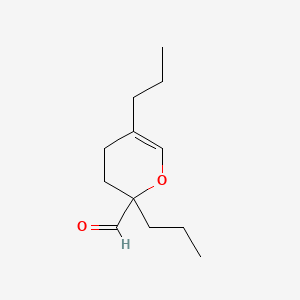
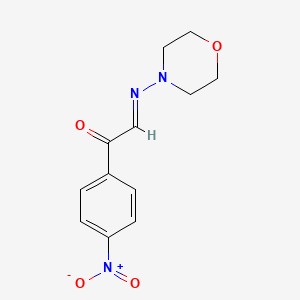
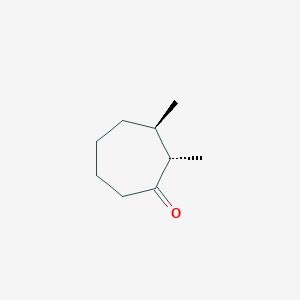
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
stannane](/img/structure/B14693653.png)
